molecular formula C13H15ClF3NO2S B5536948 4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide

4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B5536948
M. Wt: 341.78 g/mol
InChI Key: CTQYVWZEZCCKGB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar sulfonamide compounds often involves reactions with trifluoromethanesulfanylamide and benzenesulfonamide derivatives. For instance, the generation of 4-((trifluoromethyl)thio)-2H-benzo[e][1,2]thiazine 1,1-dioxides is achieved through a reaction of trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide under mild conditions (Xiao et al., 2013).

Molecular Structure Analysis

The molecular structure of similar compounds has been extensively studied. For example, the crystal structure of 2-chloro-N-(4-chlorobenzoyl)benzenesulfonamide toluene hemisolvate reveals a dihedral angle between two aromatic rings, which is crucial in understanding the molecular geometry and potential interactions (Suchetan et al., 2010).

Chemical Reactions and Properties

Benzenesulfonamide compounds often exhibit a range of chemical reactions, including the formation of various derivatives through sulfonation and coupling reactions. These compounds can interact with different chemical groups, leading to a diverse range of products, as seen in the synthesis of different benzenesulfonamide derivatives (Żołnowska et al., 2016).

Physical Properties Analysis

The physical properties of these compounds can be deduced from their crystal structures and molecular geometry. For instance, the determination of unit cell parameters and hydrogen bonding in different sulfonamide structures provides insights into their physical properties and stability (Kovalchukova et al., 2013).

Chemical Properties Analysis

The chemical properties of 4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide derivatives are characterized by their reactivity, functional group interactions, and potential bioactivity. The study of similar sulfonamide compounds, especially their interactions with biological molecules, provides valuable information about their chemical behavior (Hashimoto et al., 2002).

Scientific Research Applications

  • Chemical Sensing and Bioimaging :A related compound, 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide, was developed as a colorimetric and fluorescence probe for detecting Sn2+ ions in aqueous solutions. This probe displayed fluorescence upon interacting with Sn2+ and was effective for bioimaging in living cells and zebrafish, suggesting potential applications for similar benzenesulfonamide derivatives in chemical sensing and cellular bioimaging (Ravichandiran et al., 2020).

  • Catalysis in Organic Synthesis :Sulfonamide-substituted iron phthalocyanine, a compound structurally similar to 4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide, was used to catalyze the oxidation of olefins. This research indicates the potential of benzenesulfonamide derivatives in catalyzing chemical reactions, specifically in organic synthesis (Işci et al., 2014).

  • Development of Pharmaceutical Compounds :Derivatives of benzenesulfonamide, such as N-(4-phenoxyphenyl)benzenesulfonamide, have been developed as nonsteroidal progesterone receptor antagonists, indicating the potential of benzenesulfonamide derivatives in pharmaceutical development, particularly for treatments related to the reproductive system (Yamada et al., 2016).

  • Anticancer Research :Several studies have synthesized and investigated benzenesulfonamide derivatives for their potential anticancer activities. For example, certain derivatives demonstrated effective inhibition of carbonic anhydrase, an enzyme associated with cancer progression, and showed selectivity towards cancerous cells over normal cells (Ghorab et al., 2008). Additionally, ureido-substituted benzenesulfonamides were found to significantly inhibit the formation of metastases in breast cancer models, underscoring their potential as novel therapeutic agents (Pacchiano et al., 2011).

  • Corrosion Inhibition :A related compound, 4-((5,5-dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide, was studied for its potential as a corrosion inhibitor for mild steel in acidic environments. This suggests that benzenesulfonamide derivatives could be valuable in industrial applications for protecting metals from corrosion (Al-amiery et al., 2020).

properties

IUPAC Name

4-chloro-N-cyclohexyl-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO2S/c14-12-7-6-10(8-11(12)13(15,16)17)21(19,20)18-9-4-2-1-3-5-9/h6-9,18H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQYVWZEZCCKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}cyclohexylamine

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